Biocatalytic Conversion Comparison
In a one-pot two-stage biocatalytic cascade, biomass-derived furfural was converted to (R)-2-amino-2-(furan-2-yl)ethanol ((R)-3a) with a conversion of up to 95% and >99% enantiomeric excess (ee). Under identical conditions, the (S)-enantiomer ((S)-3a) was obtained with up to 92% conversion and >99% ee. This demonstrates a 3% absolute conversion advantage for the (R)-enantiomer [1].
(S)-3a: 92% conversion, >99% ee
+3% absolute conversion for (R)-enantiomer
| Evidence Dimension | Conversion yield and enantiomeric excess |
|---|---|
| Target Compound Data | (R)-3a: 95% conversion, >99% ee |
| Comparator Or Baseline | (S)-3a: 92% conversion, >99% ee |
| Quantified Difference | +3% absolute conversion for (R)-enantiomer; both achieve >99% ee |
| Conditions | One-pot two-stage biocatalysis using benzaldehyde lyase (hydroxymethylation) followed by amine transaminase (asymmetric reduction amination); starting from furfural. |
Why This Matters
Higher conversion yield translates to reduced feedstock waste and improved process economics for industrial-scale procurement of the (R)-enantiomer.
- [1] One-pot two-stage biocatalytic upgrading of biomass-derived aldehydes to optically active β-amino alcohols via sequential hydroxymethylation and asymmetric reduction amination, Green Chemistry, 2023. View Source
